molecular formula C14H21N3O B3037618 (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone CAS No. 50534-08-2

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone

Cat. No.: B3037618
CAS No.: 50534-08-2
M. Wt: 247.34 g/mol
InChI Key: ZZZGWXZXEDIVEW-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone involves several steps. One common method includes the reaction of 4-aminophenyl with 4-(dimethylamino)-1-piperidinyl-methanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an apoptosis inducer, showing effectiveness in inhibiting cancer cell growth and inducing apoptosis.

    Medicine: Explored as a selective estrogen receptor modulator (SERM), showing estrogen agonist-like effects on bone tissue and serum lipids while acting as an estrogen antagonist in breast and uterine tissues.

    Industry: Utilized in the development of neuroprotective agents and potential SPECT tracers for serotonin 5-HT2A receptors.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity in different tissues. In neuroprotection, it interacts with pathways involved in cell survival and apoptosis, providing protective effects against glutamate-induced cell death.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)(4-(dimethylamino)piperidin-1-yl)methanone: Shares a similar structure and exhibits comparable biological activities.

    Tetra(4-aminophenyl)porphyrin (TAPP):

Uniqueness

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone stands out due to its diverse applications across multiple fields, including its potential as a neuroprotective agent and its role in apoptosis induction. Its unique combination of functional groups allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

(4-aminophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZGWXZXEDIVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-08-2
Record name (4-aminophenyl)-(4-dimethylaminopiperidin-1-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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